molecular formula C14H15Cl2N3O B2925046 propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate CAS No. 105371-54-8

propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate

Cat. No.: B2925046
CAS No.: 105371-54-8
M. Wt: 312.19
InChI Key: WGDVMPRBKHEJGA-JXAWBTAJSA-N
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Description

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a propyl group, a dichlorophenyl moiety, and a methylimidazole ring, making it a versatile molecule for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate typically involves the reaction of 2,4-dichlorobenzaldehyde with propylamine and 3-methylimidazole-4-carboxylic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like acetic acid. The mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is unique due to its combination of a dichlorophenyl group and a methylimidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-3-6-20-14(13-8-17-9-19(13)2)18-12-5-4-10(15)7-11(12)16/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDVMPRBKHEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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